molecular formula C13H15Cl2N3O B1525025 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride CAS No. 173897-43-3

3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride

Cat. No.: B1525025
CAS No.: 173897-43-3
M. Wt: 300.18 g/mol
InChI Key: FKPBBIXDFXBKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Mass Properties

3-(Aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride has the molecular formula C₁₃H₁₅Cl₂N₃O , derived from its parent compound, 3-(aminomethyl)-N-(pyridin-4-yl)benzamide (C₁₃H₁₃N₃O), through the addition of two hydrochloric acid molecules. The molecular weight is 300.18 g/mol , calculated as follows:

  • Carbon (12.01 × 13) = 156.13
  • Hydrogen (1.01 × 15) = 15.15
  • Chlorine (35.45 × 2) = 70.90
  • Nitrogen (14.01 × 3) = 42.03
  • Oxygen (16.00 × 1) = 16.00
    Total = 300.21 g/mol (minor rounding discrepancies may occur).

The dihydrochloride form enhances solubility in polar solvents due to ionic interactions, distinguishing it from the neutral parent compound.

Structural Features and Functional Group Analysis

The compound features three critical structural components:

  • Benzamide backbone : A benzene ring substituted with an amide group (–CONH–) at the para position.
  • Aminomethyl substituent : A –CH₂NH₂ group at the meta position of the benzene ring, which is protonated to –CH₂NH₃⁺ in the dihydrochloride form.
  • Pyridin-4-yl group : A pyridine ring attached via the amide nitrogen, with the nitrogen atom at the 4-position.

Functional Groups and Reactivity:

  • Amide group : Participates in hydrogen bonding and influences crystallinity.
  • Aromatic rings : The benzene and pyridine rings contribute to π-π stacking interactions in the solid state.
  • Protonated amine : The –CH₂NH₃⁺ group increases aqueous solubility and facilitates salt formation.

IUPAC Nomenclature and Alternative Chemical Identifiers

The IUPAC name is N-pyridin-4-yl-3-(aminomethyl)benzamide dihydrochloride . Key identifiers include:

  • CAS Registry Number : 173897-43-3.
  • PubChem CID : 54593659.
  • EC Number : 858-314-6.
  • SMILES : Cl.Cl.NCC1=CC(=CC=C1)C(=O)NC2=CC=NC=C2.
  • InChI Key : AVSZYTGJFDMJSG-UHFFFAOYSA-N.

Synonyms include 3-(aminomethyl)-N-(4-pyridinyl)benzamide hydrochloride and SCHEMBL5458845.

Crystallographic Data and Solid-State Characteristics

While explicit crystallographic data for this compound is not publicly available, its structural analogs provide insights:

  • Parent compound (CID 16773588) : Crystallizes in a monoclinic system with space group C2/c and unit cell dimensions a = 5.938 Å, b = 7.325 Å, c = 29.202 Å, β = 95.44°.
  • Dihydrochloride form : Likely adopts a similar lattice with chloride ions occupying interstitial sites, as seen in related benzamide salts.

Hypothetical solid-state features:

  • Hydrogen-bonding network : Between –NH₃⁺ and Cl⁻ ions, and amide carbonyl groups.
  • Density : Estimated ~1.5–1.7 g/cm³, typical for aromatic hydrochlorides.

Comparative Structural Analysis with Parent Compound

Property Dihydrochloride Form Parent Compound (C₁₃H₁₃N₃O)
Molecular Weight 300.18 g/mol 227.26 g/mol
Solubility High in water, methanol Low in water, soluble in DMSO
Melting Point >250°C (decomposes) ~180–185°C
Stability Hygroscopic; requires dry storage Stable at room temperature
Ionization State Protonated amine, ionic Neutral, free base

The dihydrochloride form’s ionic nature enhances bioavailability for pharmaceutical applications, whereas the parent compound serves as a precursor in organic synthesis.

Properties

IUPAC Name

3-(aminomethyl)-N-pyridin-4-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.2ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;;/h1-8H,9,14H2,(H,15,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPBBIXDFXBKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173897-43-3
Record name 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(Aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesis, and structural characteristics based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C13H15Cl2N3O and a molecular weight of approximately 300.18 g/mol. It features an aminomethyl group attached to a benzamide moiety and a pyridine ring, which may influence its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. Its structural components suggest potential interactions with biological targets such as receptors or enzymes involved in metabolic pathways related to inflammation and pain modulation .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
4-(Aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloridePyridine ring at position 3Anti-inflammatory effects
3-[4-(aminomethyl)pyridin-2-yl]oxy-N-(4-fluorophenyl)benzamideEther linkagePotentially different pharmacokinetics
3-((4-(Aminomethyl)pyridin-2-yl)oxy)-N-(benzo[b]thiophen-2-ylmethyl)benzamide hydrochlorideThiophene moietyUnique biological properties due to thiophene influence

Research indicates that the compound may interact with various receptors or enzymes, influencing pathways related to inflammation and pain modulation. Further investigation is required to elucidate these interactions and determine the compound's specific mechanisms of action within biological systems .

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the antimicrobial properties of pyridine compounds, noting that derivatives similar to 3-(aminomethyl)-N-(pyridin-4-yl)benzamide exhibited activity against various pathogens including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections.
  • Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of neurodegenerative diseases, particularly Parkinson's disease. These findings underscore the importance of further exploring the neuroprotective potential of this compound .
  • Larvicidal Activity : In agricultural applications, benzamide derivatives have demonstrated larvicidal activities against mosquito larvae, indicating potential use in pest control . This expands the scope of the compound's applicability beyond human health.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its therapeutic potential in pharmacology. Its unique structure, featuring an aminomethyl group, a benzamide moiety, and a pyridine ring, suggests interactions with biological targets such as receptors or enzymes involved in metabolic pathways. Preliminary studies have indicated that it may exhibit anti-inflammatory and analgesic properties , making it a candidate for further research in therapeutic contexts.

Biological Activities

The compound has shown promise in various biological assays, particularly as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors are important in cancer therapy as they can alter gene expression by modifying chromatin structure. The inhibition of HDAC can lead to the reactivation of silenced tumor suppressor genes, thus playing a role in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, indicating the potential of 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride:

  • Histone Deacetylase Inhibition : Compounds similar to this benzamide derivative have been reported to effectively inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cancer progression .
  • KDM Inhibition : Related compounds have been identified as potent inhibitors of Jumonji C domain-containing demethylases (KDMs), which are involved in the demethylation of histones. This inhibition can influence epigenetic regulation and has implications for cancer therapy .

Structural Modifications

The synthesis of this compound can be achieved through various methods that allow for structural modifications tailored to enhance its pharmacological properties. These modifications can significantly impact the compound's biological activity and selectivity towards specific targets.

Conclusion and Future Directions

The compound this compound shows significant promise in pharmaceutical applications, particularly in the realms of anti-inflammatory and anticancer therapies. Ongoing research should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential.

Future studies may also explore its interactions with various biological targets, potentially leading to the development of novel therapeutic agents that leverage its unique chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride with structurally and functionally related benzamide derivatives.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-aminomethyl, pyridin-4-yl C₁₃H₁₅Cl₂N₃O 300.18 Soluble in polar solvents (inferred)
4-(Aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride 4-aminomethyl, pyridin-4-yl C₁₃H₁₅Cl₂N₃O 300.18 Structural isomer; similar solubility
4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride 4-aminomethyl, 4-fluorophenyl C₁₄H₁₄ClFN₂O 292.73 Fluorine substituent enhances lipophilicity
N-(4-(2-Aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride (6b) 2-aminocyclopropyl, pyridin-4-yl C₂₂H₂₁ClN₄O 392.88 Higher molecular weight; cyclopropane enhances rigidity
Berotralstat dihydrochloride Complex trifluoromethyl-pyrazole core C₃₀H₂₆F₄N₆O·2HCl 635.49 Soluble at pH ≤ 4; approved therapeutic

Key Findings

Positional Isomerism: The 3-aminomethyl vs. 4-aminomethyl substitution (e.g., 3- vs. 4-aminomethyl-N-pyridin-4-yl benzamide dihydrochloride) alters steric and electronic interactions. The 3-substituted derivative may exhibit distinct binding affinities compared to its 4-substituted isomer due to spatial orientation differences .

Salt Forms: Dihydrochloride salts (e.g., 3-(aminomethyl)-N-pyridin-4-yl benzamide dihydrochloride and berotralstat dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride counterparts, facilitating formulation for oral or injectable delivery .

Pharmacological Potency: While direct potency data for 3-(aminomethyl)-N-pyridin-4-yl benzamide dihydrochloride are unavailable, analogs like compound 6b (Ki = 32.3 nM for CHEMBL1898) demonstrate that pyridin-4-yl benzamides can achieve high target affinity .

Table 2: Functional and Pharmacological Comparisons

Compound Name Target/Application Potency/Activity Notable Features
This compound Not explicitly reported N/A Structural simplicity; potential scaffold optimization
Berotralstat dihydrochloride Plasma kallikrein inhibitor IC₅₀ = 10 nM (in vitro) FDA-approved for HAE; pH-dependent solubility
N-(4-(2-Aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride (6b) LSD1 (lysine-specific demethylase 1) High anti-LSD1 activity Rigid cyclopropane enhances target engagement

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A widely used approach for benzamide synthesis involves activating the carboxylic acid group of 3-(aminomethyl)benzoic acid derivatives using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt). This is followed by reaction with pyridin-4-yl amines to form the amide bond under mild conditions.

  • Reaction conditions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature.
  • Reaction monitoring: Progress is monitored by NMR or HPLC to ensure complete consumption of the acid.
  • Isolation: Precipitation by addition of isopropanol-water mixtures followed by cooling and filtration yields the crude product, which is then purified.

Example Data:

Reagents Amounts Solvent Temperature Time Yield (%)
3-(Aminomethyl)benzoic acid Stoichiometric DMSO Room temp ~20 hours 83
Pyridin-4-yl amine Excess (1.5 equiv.)
EDC·HCl + HOBt Equimolar to acid

This method provides high yields (~83%) and good purity suitable for further transformations.

Salt Formation: Dihydrochloride Preparation

The free base of 3-(aminomethyl)-N-(pyridin-4-yl)benzamide is converted to its dihydrochloride salt to improve:

This is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.

Comparative Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Notes
Amide bond formation Carbodiimide coupling (EDC/HOBt) 3-(Aminomethyl)benzoic acid, pyridin-4-yl amine, DMSO, RT, 20 h ~83 Mild conditions, high yield, scalable
Aminomethyl introduction Reductive amination Methylamine, ketone precursor, NaBH3CN or H2, Pd catalyst ~78 Efficient, scalable, applicable to benzamide derivatives
Salt formation Acid-base reaction HCl in solvent, crystallization Quantitative Improves solubility and stability

Research Findings and Optimization Notes

  • Scalability: The carbodiimide-mediated coupling and reductive amination methods have been demonstrated to be scalable with commercially available reagents, making them suitable for industrial applications.
  • Purity: Monitoring by NMR and HPLC ensures high purity of intermediates and final products.
  • Reaction times: Amide coupling requires extended stirring (~20 h) for complete conversion, while reductive amination is typically faster (~1-3 h).
  • Solvent choice: DMSO is preferred for coupling due to its ability to dissolve polar reactants; ethyl acetate and aqueous media are used for extraction and purification.
  • Yield optimization: Use of coupling additives like HOBt significantly improves yield and reduces side reactions.

Q & A

Basic: What are the critical steps and safety protocols for synthesizing 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride?

Methodological Answer:
Synthesis typically involves multi-step reactions, including amide bond formation and subsequent dihydrochloride salt preparation. Key considerations include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane or DMF) and catalysts (e.g., HATU for amide coupling) to optimize yield .
  • Purification : Column chromatography or recrystallization to isolate the product from by-products .
  • Safety Protocols :
    • Hazard Analysis : Prior risk assessment for reagents like acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) and mutagenic intermediates .
    • Ventilation and PPE : Required due to potential mutagenicity of intermediates, as seen in Ames testing for analogous compounds .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyridinyl and benzamide moieties). Example: δ\delta 7.42 (s, 1H) for aromatic protons in analogous structures .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 504.5 [M+H]+^+ for related benzamides) .

Advanced: How should researchers design dose-response experiments to evaluate the compound’s inhibitory effects on bacterial enzymes?

Methodological Answer:

  • Target Selection : Focus on enzymes like acps-pptase, which are critical for bacterial lipid biosynthesis .
  • Experimental Setup :
    • Enzyme Assays : Use purified enzymes (e.g., via His-tag purification) and measure activity via NADH consumption or malachite green phosphate detection .
    • Dose Range : Test concentrations from 1 nM to 100 µM, with SAG dihydrochloride (a Smo agonist) as a positive control for structural analogs .
  • Data Normalization : Express inhibition as % activity relative to untreated controls, using the 2ΔΔCT^{-\Delta \Delta C_T} method for qPCR data if gene expression is analyzed .

Advanced: How can discrepancies in reported IC50_{50}50​ values for enzyme inhibition be resolved?

Methodological Answer:
Discrepancies may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Protocols : Replicate experiments under identical conditions (pH, temperature, ATP concentration) .
  • Compound Integrity Checks : Re-analyze stored samples via HPLC to rule out degradation .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. For example, IC50_{50} variations >2-fold require re-evaluation of buffer compatibility .

Advanced: What computational and experimental approaches are used to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial acps-pptase (PDB ID: 3V2Z). Key residues (e.g., Lys156) may form hydrogen bonds with the aminomethyl group .
  • Site-Directed Mutagenesis : Validate predicted binding pockets by mutating residues (e.g., Lys156Ala) and measuring activity loss .
  • Pathway Analysis : RNA-seq or metabolomics to identify downstream effects (e.g., fatty acid biosynthesis disruption) .

Basic: What are the storage and handling guidelines to maintain compound stability?

Methodological Answer:

  • Storage : -20°C in anhydrous, light-protected vials. DSC data for analogs show decomposition above 40°C .
  • Solubility : Prepare fresh solutions in DMSO (<10 mM) or PBS (for in vitro assays) .
  • Safety : Follow OSHA guidelines for mutagenic compounds, including fume hood use and double-gloving .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to improve water solubility, as seen in LY2409881 hydrochloride derivatives .
  • Pharmacokinetic Profiling :
    • Plasma Stability : Incubate with mouse plasma (37°C, 24h) and quantify via LC-MS .
    • Caco-2 Permeability : Assess intestinal absorption potential (Papp_{app} >1 × 106^{-6} cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.